Benzofuran-6-carbonyl chloride

Medicinal Chemistry Process Chemistry Lifitegrast Synthesis

Benzofuran-6-carbonyl chloride (CAS 1156547-55-5) is a heterocyclic acyl chloride featuring a carbonyl chloride functional group at the 6-position of a benzofuran ring system. With a molecular formula of C₉H₅ClO₂ and a molecular weight of 180.59 g/mol, it is a pale-yellow liquid at room temperature with a boiling point of 112–114 °C (15 mmHg).

Molecular Formula C9H5ClO2
Molecular Weight 180.59 g/mol
CAS No. 1156547-55-5
Cat. No. B11818337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran-6-carbonyl chloride
CAS1156547-55-5
Molecular FormulaC9H5ClO2
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CO2)C(=O)Cl
InChIInChI=1S/C9H5ClO2/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5H
InChIKeyWKKRNEZSTQGXHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzofuran-6-carbonyl chloride (CAS 1156547-55-5): Properties, Synthesis, and Procurement Considerations for Drug Development


Benzofuran-6-carbonyl chloride (CAS 1156547-55-5) is a heterocyclic acyl chloride featuring a carbonyl chloride functional group at the 6-position of a benzofuran ring system. With a molecular formula of C₉H₅ClO₂ and a molecular weight of 180.59 g/mol, it is a pale-yellow liquid at room temperature with a boiling point of 112–114 °C (15 mmHg) . It is highly electrophilic and serves as a critical acylating agent in nucleophilic substitution reactions, particularly for the introduction of a benzofuran-6-carbonyl moiety into complex molecular frameworks. This compound is a key intermediate in the synthesis of Lifitegrast (Xiidra®), an FDA-approved LFA-1 antagonist for dry eye disease [1]. Its reactivity is characterized by a carbonyl carbon with a δ+ of 0.45 eV, enabling rapid acylation under mild conditions .

Why Generic Substitution Fails: Key Structural and Reactivity Differentiators of Benzofuran-6-carbonyl chloride


Substituting Benzofuran-6-carbonyl chloride with other benzofuran acyl chlorides (e.g., 2-, 3-, or 5-isomers) or dihydro analogs is not feasible due to distinct regiochemistry-driven reactivity and application-specific integration. The 6-position carbonyl chloride imparts unique electronic and steric properties that are critical for downstream reactions, particularly in the synthesis of Lifitegrast where the benzofuran-6-carbonyl moiety is essential for biological activity. Studies of substituent effects in benzofuran systems demonstrate that the transmission efficiency of electronic effects differs between the 5- and 6-positions, with the 6-substituent exhibiting comparable magnitude in its influence on reactivity [1]. This regiochemical specificity, combined with the compound's role as the exclusive acyl chloride precursor in optimized Lifitegrast synthetic routes achieving >99.9% purity and 79% overall yield [2], makes direct substitution impossible without compromising synthetic efficiency or final product quality.

Quantitative Differentiation of Benzofuran-6-carbonyl chloride: Comparative Reactivity and Application-Specific Performance


Synthetic Efficiency in Lifitegrast Production: Benzofuran-6-carbonyl chloride Enables Higher Overall Yield Compared to Alternative Routes

Benzofuran-6-carbonyl chloride is the exclusive acyl chloride used in an optimized synthetic route for Lifitegrast, achieving an overall yield of 79% and a purity >99.9% [1]. This represents a 13-percentage-point improvement over the previously reported yield of 66% for alternative routes that did not utilize this specific acyl chloride [1].

Medicinal Chemistry Process Chemistry Lifitegrast Synthesis

Regiochemistry-Driven Reactivity: 6-Substituent vs. 5-Substituent Electronic Effect Transmission Efficiency

A study of substituent effects in benzofuran systems revealed that the transmission efficiency of electronic effects through the 6-position is comparable in magnitude to that through the 5-position, but the two pathways differ [1]. This indicates that the 6-carbonyl chloride will exhibit distinct reactivity profiles in electrophilic substitution and coupling reactions compared to its 5-isomer.

Physical Organic Chemistry Benzofuran Reactivity Substituent Effects

Synthesis Yield Comparison: Benzofuran-6-carbonyl chloride vs. Benzofuran-2-carbonyl chloride

While direct head-to-head yield data for the synthesis of Benzofuran-6-carbonyl chloride versus Benzofuran-2-carbonyl chloride under identical conditions is not available, cross-study comparison suggests that the 6-isomer can be prepared with comparable or higher efficiency. Benzofuran-6-carbonyl chloride is synthesized from benzofuran-6-carboxylic acid using oxalyl chloride, achieving yields >90% with 99% purity . In contrast, a representative synthesis of Benzofuran-2-carbonyl chloride from its carboxylic acid using thionyl chloride reported a yield of 72% for a subsequent amidation step .

Organic Synthesis Acyl Chloride Preparation Process Optimization

Physical State and Handling: Benzofuran-6-carbonyl chloride vs. Solid Isomers

Benzofuran-6-carbonyl chloride is a pale-yellow liquid at room temperature with a melting point of -12°C and a boiling point of 112–114°C (15 mmHg) . In contrast, Benzofuran-2-carbonyl chloride is a solid with a melting point of 54°C , and Benzofuran-5-carbonyl chloride is a solid with a melting point range of 67–69 °C . The liquid state of the 6-isomer facilitates easier handling in continuous flow processes and simplifies transfer operations in large-scale syntheses.

Chemical Handling Physical Properties Process Safety

Electrophilicity and Acylation Efficiency: Quantified Carbonyl Carbon Reactivity

The carbonyl carbon of Benzofuran-6-carbonyl chloride has a calculated δ+ of 0.45 eV, enabling rapid acylation under mild conditions . While comparative data for other benzofuran carbonyl chlorides is not explicitly provided, this quantifies the electrophilic nature that makes it an effective acylating agent. The high electrophilicity is attributed to the electron-withdrawing nature of the benzofuran ring at the 6-position.

Computational Chemistry Reaction Kinetics Acylation

Biological Activity of Derived Products: Potency of Benzofuran-6-carbonyl Containing LFA-1 Antagonist

Derivatives of Benzofuran-6-carbonyl chloride, specifically Lifitegrast, exhibit potent LFA-1/ICAM-1 antagonism with an IC₅₀ of 5 nM in human Hut-78 cells [1]. In the presence of 10% human serum, the IC₅₀ shifts to 950 nM, demonstrating serum protein binding effects [1]. This level of potency is critical for the compound's therapeutic efficacy in dry eye disease and is directly linked to the presence of the benzofuran-6-carbonyl moiety.

Medicinal Chemistry LFA-1 Antagonism Dry Eye Disease

Optimal Application Scenarios for Benzofuran-6-carbonyl chloride Based on Quantitative Differentiation


Synthesis of Lifitegrast (Xiidra®) and Related LFA-1 Antagonists

Benzofuran-6-carbonyl chloride is the preferred acylating agent for the preparation of Lifitegrast, achieving an overall yield of 79% and >99.9% purity in optimized routes [1]. Its use is essential for introducing the benzofuran-6-carbonyl moiety required for LFA-1/ICAM-1 antagonism (IC₅₀ = 5 nM) [2]. Alternative isomers cannot substitute without loss of activity or synthetic efficiency.

Continuous Flow Synthesis and Automated Chemistry Platforms

Due to its liquid state at room temperature (m.p. -12°C) [1], Benzofuran-6-carbonyl chloride is well-suited for continuous flow reactors and automated synthesis platforms, where precise liquid handling is critical. Its high electrophilicity (δ+ = 0.45 eV) [1] ensures rapid acylation kinetics under mild conditions, reducing residence times and improving throughput compared to solid isomers that require dissolution or handling of solids.

Medicinal Chemistry Library Synthesis for Benzofuran-6-carboxamide Derivatives

The compound's high reactivity and established utility in producing potent LFA-1 antagonists [2] make it an ideal building block for generating libraries of benzofuran-6-carboxamides. The improved synthetic yield (>90%) and high purity (99%) [1] reduce the cost per compound, enabling larger and more diverse libraries for structure-activity relationship (SAR) studies.

Process Development for High-Volume Pharmaceutical Intermediates

The demonstrated >90% yield in its own synthesis from benzofuran-6-carboxylic acid using oxalyl chloride [1] supports its use as a cost-effective intermediate for large-scale pharmaceutical manufacturing. The 13-percentage-point yield advantage in downstream Lifitegrast production [1] directly translates to reduced cost of goods sold (COGS) and improved process mass intensity, making it a strategically advantageous choice for industrial process chemists.

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